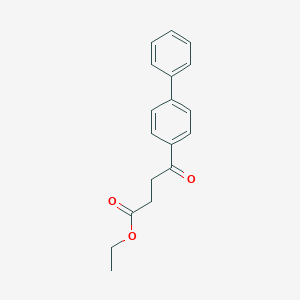

Ethyl 4-(4-biphenyl)-4-oxobutyrate

Vue d'ensemble

Description

Ethyl 4-(4-biphenyl)-4-oxobutyrate is an organic compound with the molecular formula C18H18O3 It is characterized by its unique structure, which includes a phenyl group attached to a butanoate ester

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Ethyl 4-(4-biphenyl)-4-oxobutyrate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with 4-bromobiphenyl in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of ethyl 4-oxo-4-(4-phenylphenyl)butanoate may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as distillation and high-performance liquid chromatography (HPLC).

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 4-(4-biphenyl)-4-oxobutyrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the keto group to an alcohol.

Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines or alcohols can react with the ester group under acidic or basic conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of amides or esters.

Applications De Recherche Scientifique

Chemical Properties and Structure

Ethyl 4-(4-biphenyl)-4-oxobutyrate is classified as an ester and features a biphenyl moiety that contributes to its unique physical and chemical properties. Its molecular weight is 282.33 g/mol, and it possesses distinct functional groups that enable various reactivity patterns.

Applications in Materials Science

This compound has been identified as a potential precursor for the development of liquid crystalline materials. The biphenyl structure is crucial for the formation of liquid crystals, which are essential in the manufacturing of displays and optical devices.

Case Study: Liquid Crystals

Research indicates that compounds with biphenyl units exhibit favorable mesomorphic properties. For instance, studies have shown that incorporating this compound into polymer matrices can enhance their thermal stability and optical clarity, making them suitable for advanced display technologies.

Applications in Medicinal Chemistry

In medicinal chemistry, this compound is being investigated for its potential biological activities. It has been studied for its interactions with various enzymes and biological membranes, which may influence pharmacokinetics and pharmacodynamics.

Case Study: Drug Development

Preliminary studies have suggested that derivatives of this compound may act as enzyme inhibitors or modulators. For example, research has shown that certain analogs exhibit anti-inflammatory properties by inhibiting cyclooxygenase enzymes, indicating potential use in pain management therapies.

Applications in Organic Synthesis

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its synthetic flexibility allows it to participate in various chemical reactions such as oxidation, reduction, and substitution.

Mécanisme D'action

The mechanism of action of ethyl 4-oxo-4-(4-phenylphenyl)butanoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s keto and ester groups play a crucial role in its reactivity and binding affinity. Pathways involved may include enzymatic catalysis or receptor-mediated processes, depending on the specific application.

Comparaison Avec Des Composés Similaires

Ethyl 4-(4-biphenyl)-4-oxobutyrate can be compared with other similar compounds such as:

Ethyl 2-oxo-4-phenylbutyrate: Similar structure but with a different substitution pattern.

Ethyl 3-oxo-4-phenylbutanoate: Another related compound with variations in the position of the keto group.

These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of ethyl 4-oxo-4-(4-phenylphenyl)butanoate.

Activité Biologique

Ethyl 4-(4-biphenyl)-4-oxobutyrate, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities and applications. This article provides a comprehensive overview of its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by its biphenyl moiety and an oxobutanoate functional group. The compound can be synthesized through several methods, with one common approach involving the reaction of ethyl acetoacetate with 4-bromobiphenyl in the presence of a base such as potassium carbonate. This reaction typically occurs in an organic solvent like dimethylformamide (DMF) under reflux conditions, followed by purification through recrystallization or column chromatography.

Anticancer Properties

Research indicates that this compound exhibits potential anticancer properties. A study demonstrated that derivatives of this compound could inhibit the growth of various cancer cell lines, suggesting that it may interfere with cellular proliferation pathways. The mechanism is believed to involve the disruption of enzyme activities critical for cancer cell survival .

Antimicrobial Activity

Another area of interest is the antimicrobial activity of this compound. Preliminary studies have shown that this compound can inhibit the growth of specific bacterial strains, indicating its potential as an antimicrobial agent. The interaction with bacterial enzymes or cell wall synthesis pathways may play a role in this activity.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound's keto and ester groups allow it to bind to active sites on enzymes, inhibiting their function. For instance, it has been shown to inhibit enzymes involved in metabolic pathways critical for cancer cell metabolism .

- Receptor Interaction : this compound may also interact with specific receptors, modulating signaling pathways that control cell growth and apoptosis .

Case Studies

- Anticancer Study :

-

Antimicrobial Research :

- In a separate investigation, the compound was tested against Gram-positive and Gram-negative bacteria. The results showed that this compound exhibited notable antibacterial activity, particularly against Staphylococcus aureus, highlighting its potential as a therapeutic agent in infectious diseases.

Comparative Analysis

A comparative analysis with similar compounds reveals differences in biological activity:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Ethyl 2-oxo-4-phenylbutyrate | Similar structure but different substitution | Moderate anticancer activity |

| Ethyl 3-oxo-4-phenylbutanoate | Variation in keto group position | Lower antimicrobial efficacy |

| Ethyl 4-(3,4-dimethoxyphenyl)-4-oxobutyrate | Additional methoxy groups | Enhanced anticancer properties |

Propriétés

IUPAC Name |

ethyl 4-oxo-4-(4-phenylphenyl)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O3/c1-2-21-18(20)13-12-17(19)16-10-8-15(9-11-16)14-6-4-3-5-7-14/h3-11H,2,12-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMVQNZOSDZOHCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)C1=CC=C(C=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50503955 | |

| Record name | Ethyl 4-([1,1'-biphenyl]-4-yl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50503955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1230-54-2 | |

| Record name | Ethyl 4-([1,1'-biphenyl]-4-yl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50503955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.